1-(3,4-Dimethoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-24-16-7-6-13(9-17(16)25-2)10-19-18(23)20-11-14-12-21-22-8-4-3-5-15(14)22/h3-9,12H,10-11H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCNGWOQOYVKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=C3C=CC=CN3N=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a compound with significant potential in pharmacological applications, particularly in oncology and other therapeutic areas. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20N4O3
- Molecular Weight : 340.383 g/mol
- IUPAC Name : 1-[(3,4-dimethoxyphenyl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Anticancer Activity
Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyridine class exhibit promising anticancer properties. The compound has demonstrated activity against various cancer cell lines, particularly those resistant to conventional therapies.
- Mechanism of Action : The compound acts as a dual inhibitor of Src and Abl kinases, which play critical roles in cancer cell proliferation and survival. This dual inhibition is particularly effective in leukemia cells under hypoxic conditions, which often contribute to drug resistance .
- Case Study : In a study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives, compounds similar to this compound were shown to induce apoptosis in human leukemia cells with IC50 values ranging from 6.9 to 13.6 µg/mL. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have also been explored. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal activities.
- Activity Profile : In vitro tests have shown that certain pyrazolo compounds can inhibit the growth of various bacterial strains and fungi. The structure-activity relationship indicates that modifications at specific positions on the pyrazolo ring can enhance activity against specific pathogens .
Synthesis and Characterization
The synthesis of this compound involves multiple steps:
- Starting Materials : The synthesis typically begins with 3,4-dimethoxybenzaldehyde and appropriate pyrazole derivatives.
- Reaction Conditions : Standard organic synthesis techniques such as condensation reactions under controlled temperatures are employed.
- Characterization Techniques : The synthesized compound is characterized using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3 |
| Molecular Weight | 340.383 g/mol |
| Anticancer IC50 (Leukemia) | 6.9 - 13.6 µg/mL |
| Antimicrobial Activity | Significant against various strains |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Key Differences and Implications
Heterocyclic Core Variations
- The target compound’s pyrazolo[1,5-a]pyridine core differs from pyrazolo[1,5-a]pyrimidines (e.g., ) in nitrogen atom positioning. Pyrimidine-containing analogs exhibit broader antimicrobial activity (e.g., inhibition zones of 12–18 mm against E. coli and S. aureus ), while pyridine-based structures may prioritize kinase inhibition due to enhanced planar geometry for ATP-binding pocket interactions .
Methoxy groups also enhance electron-donating effects, which could stabilize receptor-ligand interactions .
Urea Linkage Modifications
- The N-pyridinylmethyl urea side chain in the target compound contrasts with the N-propylpyrimidine chain in . Longer alkyl chains (e.g., propyl) may improve metabolic stability but reduce solubility, whereas shorter chains (e.g., methyl) balance bioavailability and binding kinetics .
Q & A
Q. Key Considerations :
- Solvent-free conditions or green chemistry approaches may improve yield and reduce waste .
- Intermediate characterization via NMR and mass spectrometry is essential to confirm structural integrity at each step .
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the dimethoxybenzyl group (δ ~3.8 ppm for methoxy protons) and pyrazolo[1,5-a]pyridine protons (δ ~6.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and ensures synthetic accuracy .
- X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the urea linkage and heterocyclic moieties .
Advanced Tip : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in complex aromatic regions .
How can researchers design experiments to evaluate this compound's biological activity?
Advanced Research Question
- Target identification : Screen against kinase panels (e.g., TRK, CDK2) due to structural similarities to known kinase inhibitors .
- Cell-based assays :
- Mechanistic studies : Employ Western blotting to evaluate downstream signaling pathways (e.g., apoptosis markers like caspase-3) .
Data Contradiction Example : If conflicting IC₅₀ values arise, validate using orthogonal assays (e.g., ATP depletion assays vs. flow cytometry for apoptosis) .
What strategies optimize the compound's pharmacokinetic properties for in vivo studies?
Advanced Research Question
- Solubility enhancement :
- Metabolic stability :
- Bioavailability : Conduct pharmacokinetic profiling in rodent models to assess Cmax, Tmax, and half-life .
How can structure-activity relationship (SAR) studies guide further optimization?
Advanced Research Question
- Core modifications :
- Urea linker alternatives : Test thiourea or amide analogs to evaluate hydrogen-bonding requirements .
Advanced Research Question
- Low yield in urea bond formation :
- Cause : Competing side reactions (e.g., carbamate formation).
- Solution : Use anhydrous conditions, stoichiometric control of reactants, and catalysts like DMAP .
- Impurity in final product :
- Cause : Residual solvents or unreacted intermediates.
- Solution : Optimize gradient elution in HPLC purification .
Q. Troubleshooting Table :
| Issue | Diagnostic Method | Resolution |
|---|---|---|
| Unreacted starting material | TLC (Rf comparison) | Prolong reaction time |
| Isomer formation | Chiral HPLC | Use enantiopure reagents |
How do computational methods support the study of this compound?
Advanced Research Question
- Molecular docking : Predict binding modes to targets like TRK kinases using AutoDock Vina. Validate with mutagenesis studies .
- QSAR modeling : Correlate structural descriptors (e.g., polar surface area) with bioavailability to prioritize analogs .
- MD simulations : Assess conformational stability of the urea linker in physiological conditions .
What are the ethical and safety considerations for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
